Bienvenue dans la boutique en ligne BenchChem!

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

BTK inhibitor kinase selectivity pyridazinone

2-(5-Amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1203253-23-9) is a synthetic small molecule belonging to the pyridazinone class, featuring a 5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an acetamide bridge to a thiophen-2-ylmethyl substituent. Members of this chemotype are under investigation as kinase inhibitors, with structurally related derivatives demonstrating potent activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and Bruton's tyrosine kinase (BTK) in biochemical assays.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 1203253-23-9
Cat. No. B2583451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
CAS1203253-23-9
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)N)CC(=O)NCC3=CC=CS3
InChIInChI=1S/C17H16N4O2S/c18-14-9-15(12-5-2-1-3-6-12)20-21(17(14)23)11-16(22)19-10-13-7-4-8-24-13/h1-9H,10-11,18H2,(H,19,22)
InChIKeyLEQHHURAGMWSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1203253-23-9): Sourcing Rationale and Baseline Characterization


2-(5-Amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1203253-23-9) is a synthetic small molecule belonging to the pyridazinone class, featuring a 5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an acetamide bridge to a thiophen-2-ylmethyl substituent. Members of this chemotype are under investigation as kinase inhibitors, with structurally related derivatives demonstrating potent activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and Bruton's tyrosine kinase (BTK) in biochemical assays [1][2]. The compound is available from multiple commercial suppliers as a research-grade chemical, though primary peer-reviewed pharmacological characterization remains limited at present.

Why Pyridazinone-Based Acetamide Derivatives Cannot Be Interchanged Without Quantitative Verification


Within the 6-oxo-3-phenylpyridazin-1(6H)-yl acetamide series, seemingly minor structural modifications—such as variations in the N-substituent or substitution pattern on the pyridazinone ring—produce large shifts in target potency and selectivity. For example, VEGFR-2 inhibitory activity among close congeners varies from IC50 = 49.1 nM to 418.0 nM, a >8-fold range, while antiproliferative IC50 values against HUVECs differ from 11.5 nM to >1,000 nM [1]. The title compound's unique combination of a 5-amino substituent and a thiophen-2-ylmethyl side chain distinguishes it from intermediates and close analogs; therefore, directly substituting any structurally similar compound without verified comparative data risks selecting a candidate with substantially different potency, selectivity, or physicochemical properties [1][2].

Quantitative Differentiation Evidence: 2-(5-Amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide vs. Closest Comparators


BTK Biochemical Inhibition: Target Compound IC50 vs. Ibrutinib Reference Standard

In a biochemical BTK inhibition assay using recombinant human full-length BTK protein, the target compound (recorded as US20240083900, Example 16 in BindingDB) exhibited an IC50 of 1 nM [1]. This value places the compound among the highly potent BTK inhibitors; the first-generation covalent BTK inhibitor ibrutinib reports a BTK enzymatic IC50 of approximately 0.5 nM in analogous recombinant assays [2]. The sub-nanomolar to low nanomolar activity substantiates its utility as a BTK chemical probe in vitro.

BTK inhibitor kinase selectivity pyridazinone

Intra-Class Potency Range: VEGFR-2 Kinase Inhibition by Structurally Related Phenylpyridazinones

In a head-to-head VEGFR-2 kinase assay conducted by Abdel Rahman et al. (2023), a focused library of 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives revealed IC50 values spanning from 49.1 nM to 418.0 nM, with the clinical reference sorafenib yielding IC50 = 81.8 nM [1]. Although the exact title compound was not included in this study, analogs sharing the identical core scaffold displayed an 8.5-fold activity window, underscoring that specific side-chain decoration (e.g., thiophen-2-ylmethyl vs. p-tolyl-acetamide) dramatically modulates kinase engagement.

VEGFR-2 inhibitor angiogenesis structure-activity relationship

Antiproliferative Activity Against HUVECs: Core Scaffold Comparison with Sorafenib

The HUVEC antiproliferative assay reported by Abdel Rahman et al. demonstrated that compounds bearing the 6-oxo-3-phenylpyridazin-1(6H)-yl core can achieve exceptionally low IC50 values: compound 12c (2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide) exhibited IC50 = 11.5 nM, surpassing sorafenib (IC50 = 23.2 nM) and the majority of class members [1]. The title compound, with a distinct thiophen-2-ylmethyl substituent, is predicted to occupy a unique position within this activity landscape, though direct measurement is still required.

anti-angiogenic HUVEC assay antiproliferative

Structural Differentiation from the Closest Commercial Analog: 5-Amino Substituent vs. Des-Amino Variants

The commercially available analog 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1203259-67-9) lacks the 5-amino substituent present on the title compound . Molecular docking studies on the VEGFR-2–pyridazinone complex reveal that the 5-amino group can form an additional hydrogen bond with the hinge-region backbone, a feature correlated with improved binding affinity in congeneric series [1]. The presence of this extra hydrogen-bond donor/acceptor pair is therefore a distinguishing structural element likely to confer altered kinase selectivity and metabolic stability relative to the des-amino counterpart.

structure-activity relationship drug design chemical probe tool compound

High-Value Application Scenarios for 2-(5-Amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide in Drug Discovery and Chemical Biology


BTK-Dependent B-Cell Malignancy Chemical Probe Development

With a BTK biochemical IC50 of 1 nM, this compound can serve as a starting scaffold for developing high-affinity BTK probes suitable for cellular target engagement studies in B-cell lymphoma lines (e.g., Ramos, Raji). The sub-nanomolar biochemical potency compares favorably with the clinical standard ibrutinib (~0.5 nM) [1][2], enabling competitive binding assays and fluorescent-probe conjugation without saturating concentrations that would compromise selectivity windows.

VEGFR-2/Angiogenesis Pharmacology Benchmarking

The 6-oxo-3-phenylpyridazin-1(6H)-yl core has demonstrated VEGFR-2 inhibitory activity spanning IC50 = 49.1–418.0 nM, with top-performing analogs achieving 2-fold superiority over sorafenib in HUVEC antiproliferative assays [1]. The title compound, bearing a unique thiophen-2-ylmethyl tail, should be evaluated head-to-head with compound 12c (IC50 = 11.5 nM) and sorafenib in endothelial tube-formation and migration assays to establish its rank order within this pharmacophore series.

Structure-Activity Relationship (SAR) Expansion Around the 5-Amino Pyridazinone Scaffold

The 5-amino substituent distinguishes this compound from the broader pool of commercial des-amino pyridazinone analogs [1][2]. Medicinal chemistry teams can leverage this compound as a key analog to probe the contribution of the 5-NH2 group to kinase selectivity, microsomal stability, and permeability, generating SAR data that is not obtainable from the more abundant 5-unsubstituted congeners.

In Vitro Selectivity Panel Screening Against Kinase Off-Targets

Given that related pyridazinones inhibit both VEGFR-2 and BTK with nanomolar potency, this compound is a rational candidate for broad kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to establish its polypharmacology fingerprint. Such data would position the compound either as a dual VEGFR-2/BTK inhibitor or as a selective single-kinase probe, directly informing procurement decisions for target-specific vs. multi-target research programs [1][2].

Quote Request

Request a Quote for 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.